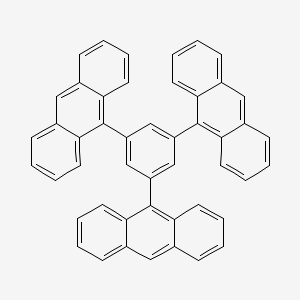

Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

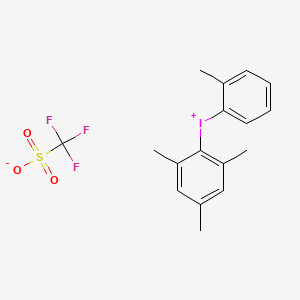

Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- is a chemical compound with the molecular formula C48H27Br3 . It is an anthracene-containing compound used in the preparation of porous metal-organic polyhedral frameworks for methane storage . It is also used in the preparation of starburst oligofluorenes as deep-blue OLED emitters .

Molecular Structure Analysis

The molecular structure of Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- consists of a large carbon backbone with the molecular formula C48H27Br3 . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- has a molecular weight of 843.43998 . It has a melting point of over 150°C and is stored at -20°C under an inert atmosphere . It is slightly soluble in chloroform and very slightly soluble in methanol . It is a solid substance with a light yellow to yellow color .科学的研究の応用

Material Chemistry and Photochemistry Applications

Anthracene derivatives are pivotal in the development of organic photochemistry, where their unique chromophore characteristics facilitate a wide range of applications. These compounds are fundamental in material chemistry, especially in the creation of thermochromic or photochromic systems and organic light-emitting devices (OLEDs). They are also utilized in optical, electronic, and magnetic switches, showcasing their versatility in technological innovations (Somashekar Mn & Chetana Pr, 2016).

Biological Systems Probing

In biological research, anthracene derivatives are employed for probing DNA cleavage, offering a method to study genetic material interactions and the mechanisms of DNA damage and repair. This application underscores the utility of anthracene compounds in molecular biology and genetics (Somashekar Mn & Chetana Pr, 2016).

Environmental and Ecological Research

Anthraquinones and their derivatives, closely related to anthracene structures, have been identified in marine-derived fungi, revealing significant chemical diversity and potential for new therapeutic drugs or daily additives. This indicates the role of anthracene derivatives in exploring and understanding marine biodiversity and its pharmacological potential (M. Fouillaud et al., 2016).

Supramolecular Chemistry

The structurally simple yet versatile benzene-1,3,5-tricarboxamide (BTA), derived from similar principles as anthracene, illustrates the profound implications of such molecules in supramolecular chemistry. These compounds form the basis for creating one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, with applications ranging from nanotechnology and polymer processing to biomedical fields (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Environmental Pollution Studies

Anthracene and its derivatives play a role in environmental science, especially in the study of polycyclic aromatic hydrocarbons (PAHs) degradation. Research focuses on remediation techniques to remove these compounds from the environment due to their carcinogenic and mutagenic potentials, highlighting the environmental relevance of anthracene structures in addressing pollution and human health risks (L. N. Ukiwe et al., 2013).

特性

IUPAC Name |

9-[3,5-di(anthracen-9-yl)phenyl]anthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30/c1-7-19-40-31(13-1)25-32-14-2-8-20-41(32)46(40)37-28-38(47-42-21-9-3-15-33(42)26-34-16-4-10-22-43(34)47)30-39(29-37)48-44-23-11-5-17-35(44)27-36-18-6-12-24-45(36)48/h1-30H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVXPHSOVKZCBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C8=C9C=CC=CC9=CC1=CC=CC=C18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729762 |

Source

|

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)trianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris- | |

CAS RN |

713542-04-2 |

Source

|

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)trianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[trichloro(~13~C)methyl] (~13~C)carbonate](/img/structure/B1428329.png)

![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)